4-bromo-1-fluoro-2-phenoxybenzene
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Overview
Description
4-bromo-1-fluoro-2-phenoxybenzene is an aromatic compound with the molecular formula C12H8BrFO It is characterized by the presence of bromine, fluorine, and phenoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-fluoro-2-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by halogenation. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation . The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: this compound undergoes electrophilic aromatic substitution reactions. Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-bromo-1-fluoro-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and fluorine) influences the reactivity and orientation of the compound in chemical reactions. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments.
Comparison with Similar Compounds
- Benzene, 1-bromo-4-phenoxy-
- Benzene, 4-bromo-1-fluoro-2-(trifluoromethyl)-
- Benzene, 1-fluoro-4-phenoxy-
Uniqueness: 4-bromo-1-fluoro-2-phenoxybenzene is unique due to the specific combination of bromine, fluorine, and phenoxy substituents. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
112204-59-8 |
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Molecular Formula |
C12H8BrFO |
Molecular Weight |
267.09 g/mol |
IUPAC Name |
4-bromo-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C12H8BrFO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
InChI Key |
GREWZYRZMVYLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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